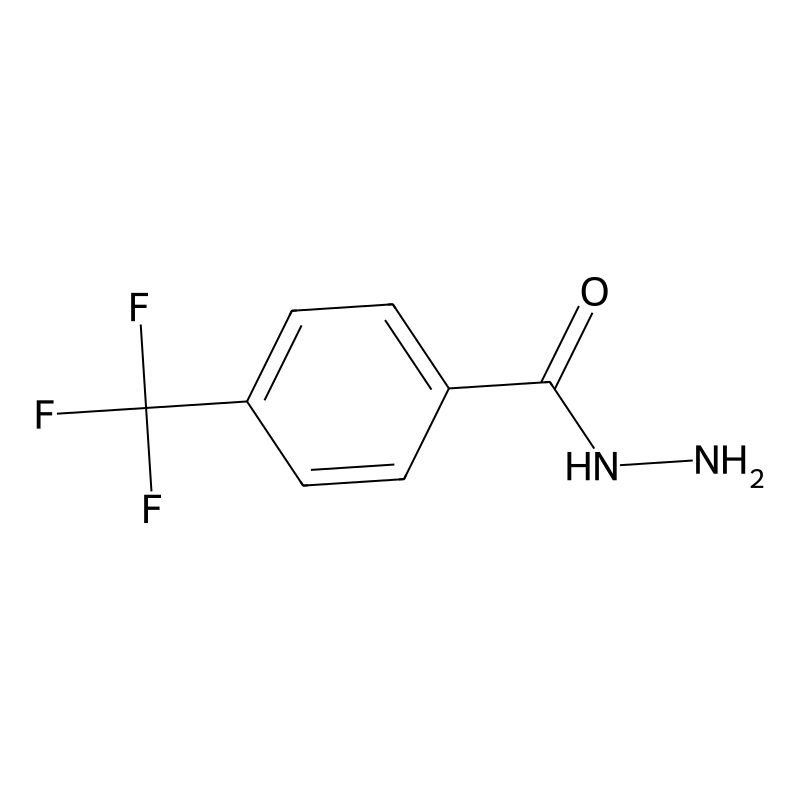

4-(Trifluoromethyl)benzhydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Trifluoromethyl)benzhydrazide is an organic compound with the molecular formula and a molecular weight of approximately 204.15 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a benzhydrazide structure, which consists of a hydrazine (a compound containing the functional group -NH-NH-) bonded to a benzoyl group. This compound is notable for its unique trifluoromethyl substituent, which significantly influences its chemical properties and biological activity. The compound is soluble in organic solvents and has potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets .

The mechanism of action of 4-TFMH is not fully understood and is an active area of research. Studies suggest potential applications in material science due to its ability to form hydrogen bonds and interact with metal ions. Further investigations are needed to elucidate its biological mechanisms [].

Synthesis and Characterization:

4-(Trifluoromethyl)benzhydrazide is an organic compound belonging to the class of aroyl hydrazides. Its synthesis is well documented in scientific literature and involves various methods, including the reaction of 4-trifluoromethylbenzoyl chloride with hydrazine hydrate []. The characterization of the synthesized product typically involves techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis [, ].

Potential Biological Activities:

Research suggests that 4-(Trifluoromethyl)benzhydrazide possesses various potential biological activities, making it an interesting subject for further investigation. Some of the reported activities include:

- Antibacterial and antifungal properties: Studies have shown that 4-(Trifluoromethyl)benzhydrazide exhibits antibacterial and antifungal activity against various pathogens [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.

- Antioxidant activity: Certain studies have indicated that 4-(Trifluoromethyl)benzhydrazide may possess antioxidant properties []. However, more research is required to confirm this activity and understand its potential implications.

- Enzyme inhibition: Some studies suggest that 4-(Trifluoromethyl)benzhydrazide may act as an inhibitor for specific enzymes, potentially impacting various biological processes []. However, further investigation is needed to validate these findings and elucidate the specific enzymes targeted and their significance.

- Hydrazone Formation: Reacting with aldehydes or ketones can yield hydrazones, which are important intermediates in organic synthesis .

- Acylation Reactions: The hydrazide can undergo acylation to form various derivatives, enhancing its biological activity .

- N-Alkylation: The nitrogen atoms in the hydrazide can be alkylated, leading to a variety of N-alkyl derivatives that exhibit different pharmacological properties .

Research has demonstrated that 4-(trifluoromethyl)benzhydrazide exhibits significant biological activity, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that this compound and its derivatives possess moderate inhibitory effects on these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . Additionally, it has been investigated for antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Candida species, indicating its potential as an anti-infective agent .

The synthesis of 4-(trifluoromethyl)benzhydrazide typically involves the following steps:

- Esterification: 4-(Trifluoromethyl)benzoic acid is first esterified using methanol in the presence of sulfuric acid to form the corresponding methyl ester.

- Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in boiling ethanol, resulting in the formation of 4-(trifluoromethyl)benzhydrazide with nearly quantitative yields .

Alternative synthetic routes may involve direct acylation or the use of isocyanates to generate derivatives with enhanced biological activities .

4-(Trifluoromethyl)benzhydrazide has several applications in medicinal chemistry:

- Drug Development: Its derivatives are explored as potential drug candidates for treating neurodegenerative diseases due to their enzyme inhibitory properties.

- Antimicrobial Agents: The compound's ability to inhibit bacterial and fungal growth makes it a candidate for developing new antimicrobial therapies .

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.

Studies investigating the interactions of 4-(trifluoromethyl)benzhydrazide with biological targets have revealed its binding affinity to key enzymes. For example, molecular docking studies suggest that it forms hydrogen bonds with residues in the active sites of acetylcholinesterase and butyrylcholinesterase, stabilizing enzyme-ligand complexes and enhancing inhibitory effects . These interactions highlight its potential as a lead compound for further development.

Several compounds share structural similarities with 4-(trifluoromethyl)benzhydrazide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzohydrazide | Hydrazide | Lacks trifluoromethyl group; less lipophilic |

| 4-Chlorobenzohydrazide | Halogenated Hydrazide | Chlorine substituent instead of trifluoromethyl |

| 3-(Trifluoromethyl)benzohydrazide | Isomer | Different position of trifluoromethyl group |

| 4-Nitrobenzohydrazide | Nitro-substituted | Contains a nitro group; different biological activity |

| 4-(Trifluoromethyl)-N-alkylbenzohydrazides | Alkylated derivatives | Enhanced solubility and bioactivity |

Each of these compounds exhibits distinct properties due to variations in their substituents, influencing their biological activities and potential applications. The trifluoromethyl group in 4-(trifluoromethyl)benzhydrazide enhances lipophilicity and metabolic stability compared to other hydrazides, making it particularly interesting for drug design .

Molecular Structure and Configuration

4-(Trifluoromethyl)benzhydrazide possesses a distinctive molecular architecture characterized by a benzene ring substituted with a trifluoromethyl group at the para position and a hydrazide functional group [1] [2]. The compound exhibits the molecular formula C8H7F3N2O with a molecular weight of 204.15 g/mol [3] [4]. The structural representation follows the SMILES notation NNC(=O)C1=CC=C(C=C1)C(F)(F)F, indicating the spatial arrangement of atoms within the molecule [5].

The molecular configuration demonstrates an essentially planar conformation for the central hydrazide bridge, consistent with typical aromatic hydrazide structures [6] [7]. The trifluoromethyl substituent at the para position creates a symmetrical electron-withdrawing effect across the aromatic ring system [8] [9]. The InChI key GKBDXTNCBPZMFX-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2] [5].

Crystal structure analyses of related benzhydrazide compounds reveal that the hydrazide connecting bridge typically adopts a nearly planar configuration with characteristic torsion angles [6] [10]. The C=O bond length in the hydrazide group measures approximately 1.24 Å, while the C-N bond exhibits single-bond character at approximately 1.34 Å [6]. The molecular geometry demonstrates sp2 hybridization at the carbonyl carbon, contributing to the overall planarity of the hydrazide moiety [10].

Physicochemical Properties

Melting Point and Physical State

4-(Trifluoromethyl)benzhydrazide exists as a solid at room temperature, typically appearing as white to almost white powder or crystals [3] [11]. The compound exhibits a well-defined melting point range of 115-123°C, with various sources reporting slight variations within this range [3] [4] [5]. The Tokyo Chemical Industry specifications indicate a melting point of 119.0 to 123.0°C [12], while other commercial sources report 117°C to 121°C [13] and 115-119°C [4].

The crystalline nature of the compound contributes to its thermal stability and handling characteristics [3]. The solid-state properties are influenced by intermolecular hydrogen bonding patterns typical of hydrazide compounds, which contribute to the relatively high melting point compared to simple aromatic compounds [6] [7].

Solubility Profile

The solubility characteristics of 4-(Trifluoromethyl)benzhydrazide reflect the dual nature of its molecular structure, combining the hydrophobic trifluoromethyl group with the hydrophilic hydrazide functionality [4] [12]. The compound demonstrates solubility in methanol, as documented by commercial specifications [3] [12]. Additionally, it shows slight solubility in chloroform and methanol according to chemical property databases [4] [14].

For research applications, stock solution preparation protocols indicate that the compound can be dissolved in dimethyl sulfoxide to achieve concentrations of 1-10 millimolar [15]. The solubility profile suggests that polar protic solvents are generally more effective for dissolution compared to non-polar solvents [15]. The presence of the trifluoromethyl group enhances lipophilicity while the hydrazide group provides hydrogen bonding capability [8].

| Solvent | Solubility | Reference |

|---|---|---|

| Methanol | Soluble | [3] [12] |

| Chloroform | Slight | [4] [14] |

| Dimethyl sulfoxide | Soluble (1-10 mM) | [15] |

Stability Parameters

The stability profile of 4-(Trifluoromethyl)benzhydrazide indicates that the compound is stable under normal handling and storage conditions [16] [17]. Commercial specifications recommend storage at room temperature, preferably in a cool and dark place below 15°C [3] [12]. The compound requires storage under inert gas conditions and is classified as air-sensitive [3] [12].

The chemical stability is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which reduces the electron density on the aromatic ring and contributes to overall molecular stability [8] [9]. The compound shows stability in the presence of moisture but should be protected from strong acids, strong bases, strong oxidizing agents, and strong reducing agents [16]. The predicted pKa value of 11.90±0.10 indicates the compound behaves as a weak base under physiological conditions [4] [14].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(Trifluoromethyl)benzhydrazide through characteristic chemical shifts and coupling patterns [18] [19]. Proton nuclear magnetic resonance spectra typically utilize dimethyl sulfoxide-d6 as the solvent, with chemical shifts referenced to tetramethylsilane [18] [19].

The aromatic protons of the benzene ring appear as characteristic multiplets in the region of 7.7-8.0 parts per million, with the para-disubstitution pattern creating a symmetrical AA'BB' system [20]. The hydrazide protons exhibit distinct chemical shifts, with the amide proton typically appearing around 11.9 parts per million as a broad singlet [20]. The amino protons of the hydrazide group show variable chemical shifts depending on hydrogen bonding interactions [20].

Fluorine nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a sharp singlet at approximately -62 to -65 parts per million relative to trichlorofluoromethane as an external standard [19]. Carbon-13 nuclear magnetic resonance spectra demonstrate the characteristic chemical shifts for the carbonyl carbon around 163-164 parts per million and the quaternary carbon of the trifluoromethyl group as a quartet due to carbon-fluorine coupling [20].

Infrared Spectroscopy Profile

Infrared spectroscopy of 4-(Trifluoromethyl)benzhydrazide reveals characteristic absorption bands that confirm the presence of functional groups and provide structural information [20]. The spectrum exhibits a strong absorption band around 1661 cm⁻¹ corresponding to the C=O stretching vibration of the hydrazide carbonyl group [20]. The N-H stretching vibrations appear in the region of 3200-3400 cm⁻¹, with the exact position depending on hydrogen bonding interactions [20].

The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching bands appear at approximately 1600 and 1500 cm⁻¹ [20]. The trifluoromethyl group contributes characteristic absorption bands in the 1100-1400 cm⁻¹ region, with particularly strong bands around 1320 and 1160 cm⁻¹ corresponding to C-F stretching vibrations [20].

Additional characteristic bands include aromatic C-H bending vibrations around 800-900 cm⁻¹ and out-of-plane bending modes specific to the para-disubstituted benzene ring pattern [20]. The fingerprint region below 1500 cm⁻¹ provides unique spectral characteristics for compound identification [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-(Trifluoromethyl)benzhydrazide under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information [2] [21] [22]. The molecular ion peak appears at m/z 204, corresponding to the molecular weight of the compound [2]. The exact mass is reported as 204.051047 atomic mass units [2].

The base peak typically results from the loss of the hydrazide portion (NHNH2, 31 mass units) to give a fragment at m/z 173, corresponding to the 4-(trifluoromethyl)benzoyl cation [21] [23]. Additional significant fragments include the loss of the entire hydrazide group (CONHNH2, 59 mass units) yielding the 4-(trifluoromethyl)phenyl cation at m/z 145 [21] [23].

The trifluoromethyl group contributes to fragmentation through the loss of fluorine atoms or the entire CF3 group [21] [23]. Common fragmentation patterns include the loss of 69 mass units (CF3) from various intermediate ions and the characteristic tropylium ion formation at m/z 77 following extensive rearrangement processes [21] [23].

| Fragment m/z | Assignment | Loss from Molecular Ion |

|---|---|---|

| 204 | [M]⁺ | - |

| 173 | [M-NHNH2]⁺ | 31 |

| 145 | [M-CONHNH2]⁺ | 59 |

| 135 | [M-CF3]⁺ | 69 |

| 77 | [C6H5]⁺ | 127 |

Trifluoromethyl Group Influence on Molecular Properties

The trifluoromethyl group exerts profound effects on the molecular properties of 4-(Trifluoromethyl)benzhydrazide through its strong electron-withdrawing characteristics [8] [9]. The electronegativity of the trifluoromethyl group is intermediate between fluorine and chlorine, making it one of the most powerful electron-withdrawing substituents in organic chemistry [8] [9].

The inductive electron-withdrawing effect of the trifluoromethyl group significantly influences the acidity and basicity of adjacent functional groups [8] [9]. In 4-(Trifluoromethyl)benzhydrazide, this effect reduces the basicity of the hydrazide nitrogen atoms compared to unsubstituted benzhydrazide [9]. The predicted pKa value of 11.90 reflects this reduced basicity compared to simple hydrazides [4].

The trifluoromethyl substitution enhances the lipophilicity of the molecule while maintaining the hydrogen bonding capability of the hydrazide group [8]. This dual character contributes to unique solubility properties and potential membrane permeability characteristics [8]. The electron-withdrawing effect also influences the carbonyl stretching frequency in infrared spectroscopy, typically shifting the C=O absorption to higher frequencies [20].

The presence of the trifluoromethyl group affects the chemical reactivity of the compound, particularly in electrophilic aromatic substitution reactions where it deactivates the aromatic ring [9]. The group also influences the stability of radical cations formed during mass spectrometry, contributing to specific fragmentation pathways [9] [21]. The enhanced electrophilic character at cationic sites due to the trifluoromethyl group leads to distinctive fragmentation patterns compared to non-fluorinated analogs [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant